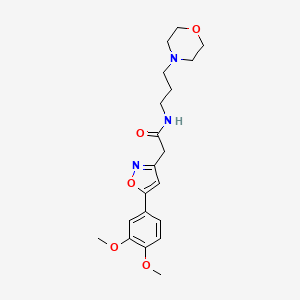

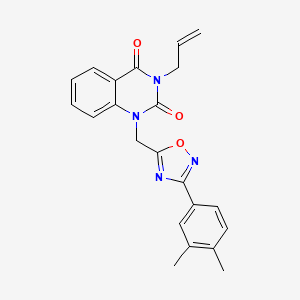

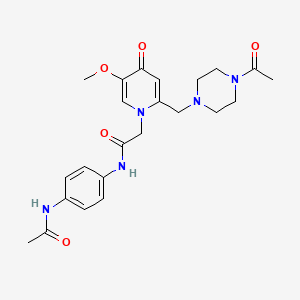

4-(cyclopentanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(cyclopentanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a cyclopentanecarboxamido moiety, and a 4-fluorophenylsulfonamido moiety. These moieties are common in many pharmaceuticals and biologically active compounds .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its functional groups. The amide and sulfonamide groups might be susceptible to hydrolysis under acidic or basic conditions. The fluorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide and sulfonamide groups could enhance its solubility in polar solvents. The fluorine atom might also influence its lipophilicity, which could affect its absorption and distribution in the body .Scientific Research Applications

Enzyme Inhibition

Aromatic sulfonamides have been extensively studied for their inhibition of carbonic anhydrases (CAs), enzymes crucial for many physiological processes. For instance, benzamide-4-sulfonamides are effective inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX, displaying low nanomolar or subnanomolar inhibition constants. These findings suggest potential applications in designing inhibitors for various isoforms of carbonic anhydrases, which could be useful in treating conditions like glaucoma, epilepsy, and certain types of cancer (Abdoli et al., 2018).

Antimicrobial and Anticancer Properties

Sulfonamide-containing compounds also show promising antimicrobial and anticancer activities. For example, new heterocycles linked to a sulfonamide moiety demonstrated potent antiproliferative activity against various human cancerous cell lines and inhibited topoisomerase types I and II, enzymes involved in DNA replication and transcription. This indicates their potential as dual topoisomerase poisons to manage human malignancies (Halawa et al., 2020).

Novel Therapeutic Applications

Research into benzamide derivatives, such as MS-27-275, has shown marked in vivo antitumor activity against human tumors. These compounds inhibit histone deacetylase (HDA), causing hyperacetylation of nuclear histones and inducing cell cycle changes. Their unique action mechanism and oral efficacy against various tumor lines in animal models suggest a novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).

properties

IUPAC Name |

4-(cyclopentanecarbonylamino)-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4S/c22-17-7-11-19(12-8-17)30(28,29)24-14-13-23-20(26)16-5-9-18(10-6-16)25-21(27)15-3-1-2-4-15/h5-12,15,24H,1-4,13-14H2,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROODIDGQSABEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid](/img/structure/B2654856.png)

![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)

![Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2654860.png)

![2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid](/img/structure/B2654864.png)